molecular formula C19H18FN3O2 B2834157 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide CAS No. 1226454-20-1

4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide

Cat. No.: B2834157
CAS No.: 1226454-20-1
M. Wt: 339.37
InChI Key: DNLADBQBQYNHDX-UHFFFAOYSA-N
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Description

4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide is a synthetic organic compound that features an imidazole ring, a benzamide group, and a fluorophenoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-fluorophenoxy)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the benzamide and fluorophenoxyethyl groups can interact with hydrophobic pockets or hydrogen bond donors/acceptors .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c20-17-5-7-18(8-6-17)25-12-10-22-19(24)16-3-1-15(2-4-16)13-23-11-9-21-14-23/h1-9,11,14H,10,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLADBQBQYNHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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